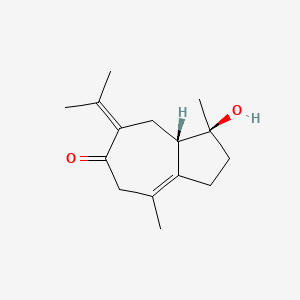
Neoprocurcumenol
描述
Neoprocurcumenol is a sesquiterpene compound isolated from the rhizomes of Curcuma aromatica and Curcuma zedoaria, which belong to the Zingiberaceae family . This compound has garnered attention due to its diverse biological activities, including larvicidal, anti-inflammatory, and antioxidant properties .
作用机制
Target of Action
Neoprocurcumenol, a larvicidal compound, primarily targets mosquito larvae . It has been found to exert significant toxicity on the larvae of the Culex mosquito .
Mode of Action
This compound interacts with its targets, the mosquito larvae, by inducing toxicity
Biochemical Pathways
This compound has been found to activate the Nrf2-ARE pathway, exhibiting antioxidant activity in a dose-dependent manner . This pathway plays a crucial role in cellular defense against oxidative stress, suggesting that this compound may contribute to the regulation of oxidative stress responses.
Result of Action
The primary result of this compound’s action is the induction of toxicity in mosquito larvae, leading to their death . This makes this compound a potential candidate for use in mosquito control strategies.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its larvicidal activity . .
准备方法
Synthetic Routes and Reaction Conditions: Neoprocurcumenol can be extracted from the rhizomes of Curcuma aromatica and Curcuma zedoaria using pressurized liquid extraction methods. The extraction involves using methanol at 100°C, with a particle size ranging from 0.2 to 0.3 mm, a static extraction time of 5 minutes, a pressure of 1000 psi, a static cycle, and a flush volume of 40% .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves harvesting the rhizomes, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction using methanol or other suitable solvents under controlled conditions to yield this compound .
化学反应分析
Types of Reactions: Neoprocurcumenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further analyzed for their biological activities .
科学研究应用
Neoprocurcumenol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of sesquiterpenes and their derivatives.
Industry: this compound is used in the formulation of natural insecticides and antifouling agents.
相似化合物的比较
- Curcumenol
- Neocurdione
- Isoprocurcumenol
属性
IUPAC Name |
(3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h13,17H,5-8H2,1-4H3/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDFKSHOYLOOB-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2CC(=C(C)C)C(=O)C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@]([C@H]2CC(=C(C)C)C(=O)C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019969 | |
| Record name | Neoprocurcumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102130-91-6 | |
| Record name | Neoprocurcumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of neoprocurcumenol and its derivatives?
A1: Research suggests that this compound and its derivatives, such as 9-oxo-neoprocurcumenol, exhibit potent attachment inhibitory activity against the blue mussel, Mytilus edulis galloprovincialis []. This makes these compounds interesting candidates for the development of environmentally friendly antifouling agents.
Q2: From which natural sources can this compound be isolated?
A2: this compound has been successfully isolated from the fresh rhizomes of Curcuma aromatica and Curcuma zedoaria, both belonging to the Zingiberaceae family []. These plants are traditionally used in various cultures for culinary and medicinal purposes.
Q3: Are there other bioactive compounds found alongside this compound in Curcuma aeruginosa?
A3: Yes, LC-MS analysis of Curcuma aeruginosa revealed a diverse profile of metabolites, with a predominance of sesquiterpenes characteristic of the Curcuma genus []. This analysis identified a compound with an ion mass of 312.28, predicted to be tetrahydro-bisdemethoxycurcumin, which exhibited both antioxidant and toxic properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)

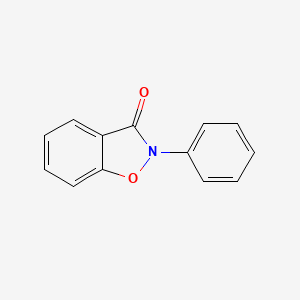
![17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252452.png)
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylcalix[4]arene](/img/structure/B1252453.png)
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide](/img/structure/B1252456.png)
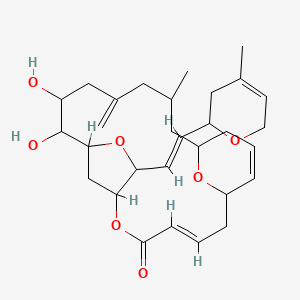
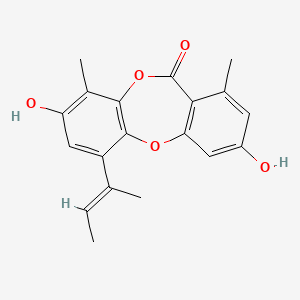

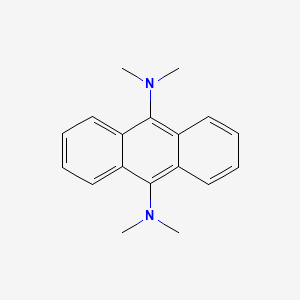
![(2S)-2-[[(2R)-2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1252464.png)
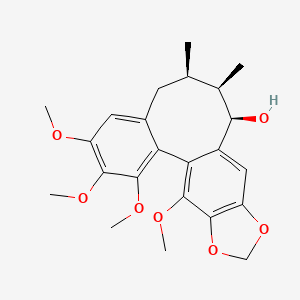
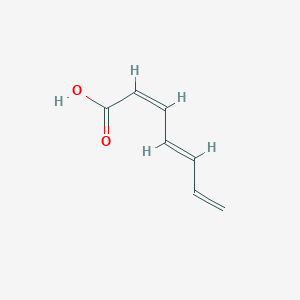
![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)
